molecular formula C18H20N6 B15340484 N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine

N6-(Endo-bicyclo[2.2.1]heptan-2-yl)-N2-phenyl-9H-purine-2,6-diamine

Cat. No.: B15340484
M. Wt: 320.4 g/mol
InChI Key: SLLSODGWHDUMRG-SCRDCRAPSA-N
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Description

2-Phenyl-amino-N6-endo-norbornyladenine is a potent and selective antagonist of the Adenosine A3 receptor (A3 AR)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-amino-N6-endo-norbornyladenine typically involves the following steps:

  • Bicyclo[2.2.1]hept-2-ylamine: is reacted with 2-chloro-6-phenylaminopurine under controlled conditions to form the target compound.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-amino-N6-endo-norbornyladenine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Compounds with different substituents at specific positions.

Scientific Research Applications

2-Phenyl-amino-N6-endo-norbornyladenine has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its role in modulating adenosine receptor activity.

  • Medicine: Investigated for potential therapeutic applications in conditions such as inflammation, neurodegenerative diseases, and glaucoma.

  • Industry: Employed in the development of new pharmaceuticals and research tools.

Mechanism of Action

The compound exerts its effects by selectively antagonizing the Adenosine A3 receptor (A3 AR). This receptor is involved in various physiological processes, including inflammation and cell proliferation. By blocking the A3 AR, 2-phenyl-amino-N6-endo-norbornyladenine can modulate these processes, making it a valuable tool in research and potential therapeutic applications.

Molecular Targets and Pathways Involved:

  • Molecular Target: Adenosine A3 receptor (A3 AR).

  • Pathways: Inflammation, cell proliferation, and other physiological processes regulated by A3 AR.

Comparison with Similar Compounds

  • Reversine

  • CAY10498

  • Other adenosine receptor antagonists

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Properties

Molecular Formula

C18H20N6

Molecular Weight

320.4 g/mol

IUPAC Name

6-N-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]-2-N-phenyl-7H-purine-2,6-diamine

InChI

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)/t11-,12+,14-/m0/s1

InChI Key

SLLSODGWHDUMRG-SCRDCRAPSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5

Canonical SMILES

C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5

Origin of Product

United States

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